![molecular formula C10H12ClNO4S B2478796 Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate CAS No. 251097-67-3](/img/structure/B2478796.png)
Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate
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Description
Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, commonly known as Methyl 4-chloro-3-sulfamoylbenzoate, is a chemical compound with a molecular formula of C11H12ClNO4S. It is a white crystalline powder that is used in scientific research for its various applications.
Scientific Research Applications
Antitubercular Activity
Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate has been investigated for its potential as an antitubercular agent. Researchers have studied its activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro . Further exploration of its mechanism of action and efficacy could contribute to the development of new antitubercular drugs.
Chemical Synthesis and Customization
As a building block in organic synthesis, this compound can be used to create more complex molecules. Researchers may employ it to synthesize novel pharmaceuticals, agrochemicals, or other bioactive compounds. Its versatility allows for modifications, making it valuable in custom synthesis .
properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-7(10(13)16-2)12-17(14,15)9-5-3-8(11)4-6-9/h3-7,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCJIUQMMYQBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate |
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